molecular formula C18H17IN4O5 B10951672 5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B10951672
M. Wt: 496.3 g/mol
InChI Key: NWBODJHHBOOHQJ-UHFFFAOYSA-N
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Description

5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound that features a combination of iodophenoxy, pyrazolyl, and furamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the iodophenoxy intermediate: This can be achieved by reacting 4-iodophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the pyrazolyl intermediate: This involves the nitration of a methyl-substituted pyrazole, followed by alkylation to introduce the ethyl group.

    Coupling of intermediates: The iodophenoxy and pyrazolyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furamide moieties.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products

    Oxidation: Products may include oxidized derivatives of the furamide and pyrazole rings.

    Reduction: The primary product is the corresponding amine derivative of the pyrazole ring.

    Substitution: Substituted derivatives of the iodophenoxy group, depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol derivatives: Compounds with similar iodophenoxy groups.

    Pyrazole derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethyl-4-nitro-1H-pyrazole.

    Furamide derivatives: Compounds with similar furamide moieties.

Uniqueness

The uniqueness of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications, from catalysis to drug development.

Properties

Molecular Formula

C18H17IN4O5

Molecular Weight

496.3 g/mol

IUPAC Name

5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H17IN4O5/c1-12-10-17(23(25)26)21-22(12)9-8-20-18(24)16-7-6-15(28-16)11-27-14-4-2-13(19)3-5-14/h2-7,10H,8-9,11H2,1H3,(H,20,24)

InChI Key

NWBODJHHBOOHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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